molecular formula C4H3BrF2N2 B1519084 4-Bromo-1-(difluoromethyl)-1H-pyrazole CAS No. 956477-67-1

4-Bromo-1-(difluoromethyl)-1H-pyrazole

Cat. No.: B1519084
CAS No.: 956477-67-1
M. Wt: 196.98 g/mol
InChI Key: YZFOWGPIDPASFC-UHFFFAOYSA-N
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Description

4-Bromo-1-(difluoromethyl)-1H-pyrazole is a brominated heterocyclic aromatic organic compound. It is characterized by the presence of a bromine atom and a difluoromethyl group attached to a pyrazole ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(difluoromethyl)-1H-pyrazole typically involves the halogenation of pyrazole derivatives. One common method is the reaction of 1H-pyrazole with bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(difluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form bromate or bromide ions.

  • Reduction: The compound can be reduced to form 4-bromo-1-(methyl)-1H-pyrazole.

  • Substitution: The difluoromethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles, such as sodium hydroxide or ammonia, can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Bromate (BrO3-) or bromide (Br-) ions.

  • Reduction: 4-bromo-1-(methyl)-1H-pyrazole.

  • Substitution: Hydroxylated or aminated derivatives of the compound.

Scientific Research Applications

4-Bromo-1-(difluoromethyl)-1H-pyrazole has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and pathways.

  • Industry: It is used in the production of various chemical products, including dyes and pigments.

Mechanism of Action

The mechanism by which 4-Bromo-1-(difluoromethyl)-1H-pyrazole exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

  • 4-bromo-1-methyl-1H-pyrazole

  • 4-bromo-1-(trifluoromethyl)-1H-pyrazole

  • 4-bromo-1-(chloromethyl)-1H-pyrazole

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Properties

IUPAC Name

4-bromo-1-(difluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrF2N2/c5-3-1-8-9(2-3)4(6)7/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFOWGPIDPASFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652891
Record name 4-Bromo-1-(difluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956477-67-1
Record name 4-Bromo-1-(difluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-(difluoromethyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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